molecular formula C5H10N6O2 B11501436 N~5~-(2-aminoethyl)-4-nitro-1H-pyrazole-3,5-diamine

N~5~-(2-aminoethyl)-4-nitro-1H-pyrazole-3,5-diamine

Cat. No.: B11501436
M. Wt: 186.17 g/mol
InChI Key: ZPSOAGXYZFMNJY-UHFFFAOYSA-N
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Description

N~5~-(2-aminoethyl)-4-nitro-1H-pyrazole-3,5-diamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-aminoethyl)-4-nitro-1H-pyrazole-3,5-diamine typically involves the reaction of 4-nitro-1H-pyrazole-3,5-diamine with 2-bromoethylamine hydrobromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-aminoethyl)-4-nitro-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products Formed

    Reduction of the nitro group: Formation of N5-(2-aminoethyl)-1H-pyrazole-3,5-diamine.

    Substitution reactions: Formation of various substituted pyrazole derivatives.

    Condensation reactions: Formation of Schiff bases and other condensation products.

Scientific Research Applications

N~5~-(2-aminoethyl)-4-nitro-1H-pyrazole-3,5-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N5-(2-aminoethyl)-4-nitro-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The nitro group may also play a role in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-1H-pyrazole-3,5-diamine: Lacks the aminoethyl group but shares the pyrazole core and nitro group.

    N~5~-(2-aminoethyl)-1H-pyrazole-3,5-diamine: Similar structure but without the nitro group.

    N~5~-(2-aminoethyl)-4-chloro-1H-pyrazole-3,5-diamine: Contains a chloro group instead of a nitro group.

Uniqueness

N~5~-(2-aminoethyl)-4-nitro-1H-pyrazole-3,5-diamine is unique due to the presence of both the aminoethyl and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C5H10N6O2

Molecular Weight

186.17 g/mol

IUPAC Name

3-N-(2-aminoethyl)-4-nitro-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C5H10N6O2/c6-1-2-8-5-3(11(12)13)4(7)9-10-5/h1-2,6H2,(H4,7,8,9,10)

InChI Key

ZPSOAGXYZFMNJY-UHFFFAOYSA-N

Canonical SMILES

C(CNC1=NNC(=C1[N+](=O)[O-])N)N

Origin of Product

United States

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